molecular formula C12H12BrNO2 B1413905 Ethyl 3-bromo-4-cyano-5-methylphenylacetate CAS No. 1805249-11-9

Ethyl 3-bromo-4-cyano-5-methylphenylacetate

Cat. No.: B1413905
CAS No.: 1805249-11-9
M. Wt: 282.13 g/mol
InChI Key: NGHUCTSABMLLRW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-5-methylphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-cyano-5-methylphenylacetate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-cyano-5-methylphenylacetic acid using bromine in the presence of a catalyst, such as iron(III) bromide. The resulting brominated product is then esterified with ethanol in the presence of a strong acid, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, esterification, and purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-5-methylphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 3-amino-4-cyano-5-methylphenylacetate.

    Hydrolysis: Formation of 3-bromo-4-cyano-5-methylphenylacetic acid.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-methylphenylacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-5-methylphenylacetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-5-methylphenylacetate
  • Ethyl 4-bromo-3-cyano-5-methylphenylacetate

Comparison

Ethyl 3-bromo-4-cyano-5-methylphenylacetate is unique due to the specific positioning of the bromine, cyano, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo compared to similar compounds. For example, the position of the bromine atom can affect the compound’s ability to participate in nucleophilic substitution reactions, while the position of the cyano group can influence its reduction potential.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)10(7-14)11(13)5-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHUCTSABMLLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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